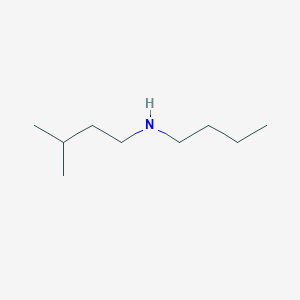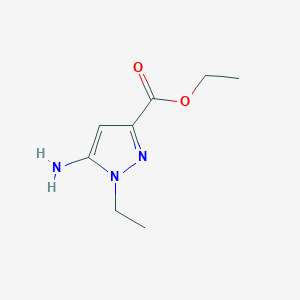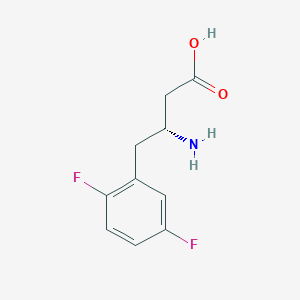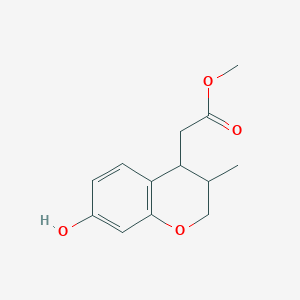![molecular formula C9H11ClF4N2O B13858135 [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C9H10F4N2O·HCl and a molecular weight of 274.643 g/mol . This compound is known for its unique chemical structure, which includes a tetrafluoropropoxy group attached to a phenyl ring, and a hydrazine moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride typically involves the reaction of 4-(2,2,3,3-tetrafluoropropoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(2,2,3,3-tetrafluoropropoxy)aniline+hydrazine hydrate+HCl→[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-quality product suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The tetrafluoropropoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Sulfate
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Nitrate
Uniqueness
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is unique due to its specific combination of the tetrafluoropropoxy group and the hydrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H11ClF4N2O |
|---|---|
Molecular Weight |
274.64 g/mol |
IUPAC Name |
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C9H10F4N2O.ClH/c10-8(11)9(12,13)5-16-7-3-1-6(15-14)2-4-7;/h1-4,8,15H,5,14H2;1H |
InChI Key |
MZLRRAGTUXCVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)OCC(C(F)F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)


![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)



![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)

